![molecular formula C14H18BrNO2 B257341 3-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester](/img/structure/B257341.png)
3-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a derivative of benzoic acid and is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester is not well understood. However, studies have shown that this compound can interact with various enzymes and proteins in the body, which may influence their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester are not well characterized. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins, which may have implications for various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various organic compounds, which makes it a valuable tool for researchers in the field of organic chemistry. However, one of the limitations of using this compound is that its mechanism of action and physiological effects are not well understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester. One potential direction is to further investigate its mechanism of action and physiological effects. This could provide valuable insights into the biological processes that are influenced by this compound. Another potential direction is to explore its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Finally, researchers could investigate the use of this compound in various types of biological assays to determine its usefulness as a tool for studying biological processes.
Synthesemethoden
The synthesis of 3-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester involves the reaction of 3-bromo-benzoic acid with 2-piperidin-1-yl-ethanol in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as dichloromethane or ethanol at room temperature. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester has several potential applications in scientific research. One of the primary applications of this compound is in the synthesis of various organic compounds. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Eigenschaften
Produktname |
3-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester |
---|---|
Molekularformel |
C14H18BrNO2 |
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl 3-bromobenzoate |
InChI |
InChI=1S/C14H18BrNO2/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16/h4-6,11H,1-3,7-10H2 |
InChI-Schlüssel |
SRIXVRXLKJSXSJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.